2-Amino-4-chlorothiazole-5-carbonitrile
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Overview
Description
2-Amino-4-chlorothiazole-5-carbonitrile is an organic compound with the molecular formula C4H2ClN3S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 2-aminothiazole derivatives, a class to which this compound belongs, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
2-aminothiazole derivatives are known to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that these compounds may interact with their targets to inhibit their function, thereby preventing the proliferation of cancer cells.
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways involved in cell proliferation and survival.
Result of Action
As a derivative of 2-aminothiazole, it’s known to exhibit potent and selective inhibitory activity against various human cancerous cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chlorothiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4-chlorothiazole with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
2-Amino-4-chlorothiazole+Cyanogen bromide→this compound+HBr
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chlorothiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.
Reduction Reactions: Reduction of the nitrile group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2-amino-4-substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines from the nitrile group.
Scientific Research Applications
2-Amino-4-chlorothiazole-5-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial chemicals due to its versatile reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorothiazole: Lacks the nitrile group, which may affect its reactivity and applications.
2-Amino-5-chlorothiazole: Positional isomer with different chemical properties and reactivity.
4-Amino-2-chlorothiazole-5-carbonitrile: Another positional isomer with distinct reactivity.
Uniqueness
2-Amino-4-chlorothiazole-5-carbonitrile is unique due to the presence of both the amino and nitrile groups, which confer specific reactivity patterns and potential for diverse chemical transformations
Properties
IUPAC Name |
2-amino-4-chloro-1,3-thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3S/c5-3-2(1-6)9-4(7)8-3/h(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZOZNMZMQMLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136195-53-4 |
Source
|
Record name | 2-amino-4-chloro-1,3-thiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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